Biuret

描述

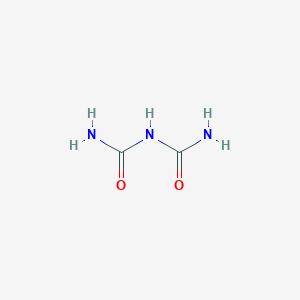

Structure

3D Structure

属性

IUPAC Name |

carbamoylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJMTUPIZMNBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026783 | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.467 @ -5 °C/4 °C | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |

CAS No. |

108-19-0 | |

| Record name | Biuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biuret | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C, DECOMP | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biuret Test for Protein Estimation: A Technical Guide

An In-depth Examination of the Core Principles, Experimental Protocols, and Data Analysis for Researchers, Scientists, and Drug Development Professionals.

The accurate quantification of protein concentration is a cornerstone of biological research and pharmaceutical development. Among the various methods available, the biuret test remains a fundamental, robust, and widely used technique. This technical guide provides a comprehensive overview of the core principles of the this compound test, detailed experimental methodologies, and a structured presentation of quantitative data for easy interpretation.

Core Principle: The Chemistry of the this compound Reaction

The this compound test is a colorimetric assay used to determine the total protein concentration in a sample. Its principle lies in the reaction between copper(II) ions and peptide bonds in an alkaline environment.[1][2] Proteins are polymers of amino acids linked by peptide bonds (-CO-NH-).[3] In an alkaline solution, the nitrogen atoms in the peptide bonds of proteins form a coordination complex with cupric ions (Cu²⁺) from the this compound reagent.[3][4] This reaction results in the formation of a characteristic purple-colored chelate complex.[4]

The intensity of the purple color is directly proportional to the number of peptide bonds present in the solution, and thus to the concentration of protein.[5][6] The absorbance of the resulting solution is measured using a spectrophotometer, typically at a wavelength of 540 nm.[7][8] It is important to note that the test requires the presence of at least two peptide bonds for a positive reaction; therefore, individual amino acids and dipeptides will not yield a positive result.[1][9]

The name "this compound test" is derived from the compound this compound (NH₂-CO-NH-CO-NH₂), which is formed by heating urea. This compound itself is not a protein but gives a positive result with the test because its molecular structure contains peptide-like bonds.[3]

DOT script for the chemical principle of the this compound Test

References

- 1. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 2. biologyonline.com [biologyonline.com]

- 3. microbenotes.com [microbenotes.com]

- 4. byjus.com [byjus.com]

- 5. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. tiu.edu.iq [tiu.edu.iq]

biuret reaction mechanism with peptide bonds

An In-Depth Technical Guide to the Biuret Reaction Mechanism with Peptide Bonds

Introduction

The this compound test, first observed in 1833 and later rediscovered by Gustaw Piotrowski in 1857, is a fundamental biochemical assay for detecting the presence of peptide bonds.[1][2] Its principle is leveraged for the quantitative determination of protein concentration in a sample. This colorimetric method relies on the reaction of copper(II) ions with peptide bonds in an alkaline environment to form a characteristic purple-colored coordination complex.[3][4] The intensity of the resulting color is directly proportional to the number of peptide bonds, and thus to the protein concentration, which can be measured spectrophotometrically.[1][5] This guide provides a detailed examination of the core mechanism, experimental protocols, and quantitative aspects of the this compound reaction, tailored for researchers, scientists, and drug development professionals.

Core Reaction Mechanism

The this compound reaction is a chemical test specific for molecules containing at least two peptide bonds.[1][4] The reaction's name is a historical misnomer; it is named after the compound this compound ( (H₂N-CO-)₂NH ), which gives a positive result because its structure contains bonds analogous to peptide bonds.[1][2] The reagent itself does not contain this compound.[1]

The mechanism proceeds in a two-step process under alkaline conditions:

-

Alkaline Environment Preparation : A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to create a highly alkaline medium.[1] This high pH is crucial as it facilitates the deprotonation of the nitrogen atoms within the peptide bonds (-CO-NH-) of the protein chain.[6] This deprotonation results in negatively charged nitrogen atoms with available lone pair electrons.[2]

-

Formation of the Coordination Complex : In the second step, cupric ions (Cu²⁺) from the this compound reagent (typically copper(II) sulfate) are introduced. The Cu²⁺ ion acts as a central metal ion and coordinates with the lone pair electrons of four nitrogen atoms from adjacent peptide chains.[6][7] This results in the formation of a stable, tetradentate chelation complex.[1] The formation of this copper-peptide complex causes a distinct change in the electron orbitals of the Cu²⁺ ion, leading to the absorption of light at a wavelength of 540 nm and the appearance of a characteristic mauve or purple color.[1][6]

The intensity of the purple color is directly proportional to the protein concentration, a relationship described by the Beer-Lambert law.[1][3]

Caption: Coordination of a Cu²⁺ ion with peptide bond nitrogens.

Quantitative Analysis

The this compound method is a widely used technique for protein quantification. The absorbance of the purple complex at its maximum wavelength (λmax), typically 540 nm, is measured using a spectrophotometer.[5][8] The method is most useful for samples with high protein concentrations.[1]

| Parameter | Value | Reference(s) |

| Wavelength of Max Absorbance (λmax) | 540 - 546 nm | [1][5][9][10] |

| Typical Detection Range | 0.5 - 10 g/L (or 5 - 160 mg/mL) | [1][9] |

| Linearity | Follows Beer-Lambert Law | [1][3] |

| Incubation Time | 30 - 60 minutes at room temperature | [8][9][11] |

| Color Stability | Fades over time; measurement should be prompt | [8] |

Comparison with High-Sensitivity Variants

While simple, the this compound test has relatively low sensitivity.[11] For more dilute samples, variants like the Bicinchoninic Acid (BCA) assay and the Lowry assay are preferred. These methods are extensions of the this compound reaction; they capitalize on the secondary reaction where Cu²⁺ is reduced to cuprous ion (Cu⁺) by certain amino acids (like tyrosine) and the peptide backbone itself.[1] This Cu⁺ is then detected by a second reagent (BCA or Folin–Ciocalteu reagent) to produce a much stronger color signal.[1]

| Assay | Principle | Detection Range (mg/mL) | Key Advantages | Key Disadvantages |

| This compound | Chelation of Cu²⁺ with peptide bonds.[5] | 1 - 160 | Simple, few interfering substances (except ammonia-based buffers).[1][11] | Low sensitivity.[11] |

| BCA | Cu⁺ (from this compound reaction) chelates with bicinchoninic acid.[1] | 0.0005 - 2 | High sensitivity, compatible with most surfactants.[1] | Sensitive to reducing agents. |

| Lowry | Cu⁺ (from this compound reaction) reduces Folin–Ciocalteu reagent.[1] | 0.005 - 2 | High sensitivity. | Complex procedure, many interfering substances. |

Experimental Protocols

Accurate quantification requires a standardized protocol and the generation of a standard curve using a protein of known concentration, such as bovine serum albumin (BSA).[8]

Preparation of this compound Reagent

The this compound reagent is composed of three key components:

-

Copper(II) Sulfate (CuSO₄·5H₂O): Provides the cupric ions for the reaction.

-

Sodium Hydroxide (NaOH): Creates the necessary alkaline environment.

-

Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O): Acts as a chelating agent to stabilize the cupric ions and prevent their precipitation as copper(II) hydroxide in the alkaline solution.[1][10]

A common formulation involves dissolving 1.5 g of CuSO₄·5H₂O and 6.0 g of KNaC₄H₄O₆·4H₂O in 500 mL of distilled water. While stirring, 300 mL of 10% NaOH solution is slowly added. The final volume is then brought to 1 liter with distilled water and stored in a polyethylene bottle.[10]

Standard Assay Protocol

-

Prepare Standards: A series of protein standards are prepared from a stock solution of known concentration (e.g., 10 mg/mL BSA). Dilutions are made to cover the expected linear range of the assay (e.g., 1, 2, 4, 6, 8, 10 mg/mL).[8][10]

-

Sample Preparation: The unknown protein sample is diluted to fall within the concentration range of the standard curve.[8] Turbid solutions should be clarified by centrifugation or filtration.[9]

-

Reaction Setup:

-

Incubation: Allow the tubes to stand at room temperature for 30 minutes for the color to develop fully.[8][9][10]

-

Spectrophotometry:

-

Set the spectrophotometer to a wavelength of 540 nm.[8]

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the standards.

-

Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.[8]

-

References

- 1. This compound test - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. biologyonline.com [biologyonline.com]

- 4. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scienggj.org [scienggj.org]

- 8. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 11. jasco-global.com [jasco-global.com]

The Biuret Reagent: A Technical Guide to its Chemical Composition and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, preparation, and underlying principles of the Biuret reagent, a cornerstone colorimetric assay for the quantification of protein concentration. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the detailed knowledge required for the accurate and effective application of the this compound test.

Core Components and Chemical Composition

The this compound reagent is an aqueous solution comprised of three primary chemical components: a source of cupric ions, an alkaline agent, and a chelating agent to stabilize the cupric ions in the alkaline environment. While the specific concentrations may vary slightly between protocols, the fundamental composition remains consistent.

The key constituents of the this compound reagent are:

-

Copper (II) Sulfate (CuSO₄) : This compound serves as the source of cupric ions (Cu²⁺), which are central to the colorimetric reaction.[1][2] The characteristic blue color of the reagent is due to the hydrated copper (II) sulfate.[1][2]

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) : An alkaline medium is essential for the this compound reaction to occur.[3][4][5] Sodium hydroxide or potassium hydroxide provides the necessary alkaline conditions for the chelation reaction between the cupric ions and the peptide bonds of the proteins.[5]

-

Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O) : Also known as Rochelle salt, this component acts as a chelating agent.[3][6] It stabilizes the copper (II) ions, preventing their precipitation as copper (II) hydroxide in the alkaline solution.[3][4][6]

A less common component that may be included is Potassium Iodide (KI) , which is suggested in some formulations to prevent the auto-reduction of copper.

The following table summarizes the quantitative composition of the this compound reagent based on various established protocols for preparing a 1-liter solution.

| Component | Formula | Concentration (g/L) - Protocol 1 | Concentration (g/L) - Protocol 2 | Concentration (g/L) - Protocol 3 |

| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 1.5 g | 3.0 g | 0.3 g (in 0.2M NaOH) |

| Potassium Sodium Tartrate Tetrahydrate | KNaC₄H₄O₆·4H₂O | 6.0 g | 9.0 g | 0.9 g (in 0.2M NaOH) |

| Sodium Hydroxide | NaOH | 300 mL of 10% solution | 400 mL of 0.2 M solution | qs to 1 L with 0.2 M NaOH |

| Potassium Iodide | KI | - | - | 5.0 g |

Note: The concentrations can be scaled down proportionally for smaller volumes.[7]

Principle of the this compound Reaction

The this compound test is a colorimetric assay used to detect the presence of peptide bonds.[4][8] The underlying principle involves the formation of a coordination complex between copper (II) ions and the nitrogen atoms involved in peptide bonds under alkaline conditions.[3][4] This reaction results in a characteristic color change from blue to violet, the intensity of which is directly proportional to the concentration of protein in the sample.[6][9]

The reaction mechanism can be summarized in the following logical steps:

Caption: Logical flow of the this compound reaction.

In the alkaline environment, the cupric ions (Cu²⁺) form a chelate complex with four nitrogen atoms from the peptide bonds of the protein.[4][9] This complex absorbs light at a wavelength of approximately 540 nm, producing the characteristic violet color.[9] The intensity of this color is then measured using a spectrophotometer to determine the protein concentration.[10]

Detailed Experimental Protocols

The following section outlines a standardized protocol for the preparation of the this compound reagent and the subsequent protein quantification assay.

Preparation of this compound Reagent (1 Liter)

This protocol is a synthesis of commonly cited formulations.

Materials:

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flask (1000 mL)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of potassium sodium tartrate tetrahydrate in 500 mL of distilled water in a beaker with stirring.[11]

-

In a separate beaker, carefully prepare a 10% (w/v) sodium hydroxide solution by dissolving 100 g of NaOH in 1 L of distilled water. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.

-

Under constant stirring, slowly add 300 mL of the 10% NaOH solution to the copper sulfate-tartrate solution.[11]

-

Transfer the resulting solution to a 1000 mL volumetric flask.

-

Bring the final volume to 1000 mL with distilled water.[11]

-

Store the reagent in a plastic bottle, as the alkaline solution can react with glass over time.[11]

Protein Quantification Assay

The following workflow illustrates the key steps in performing a protein quantification assay using the prepared this compound reagent.

Caption: Experimental workflow for this compound protein assay.

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a series of protein standards with known concentrations using a standard protein like bovine serum albumin (BSA).[10]

-

Prepare the unknown protein samples, ensuring they are appropriately diluted to fall within the linear range of the assay.

-

-

Reaction:

-

To 1.0 mL of each standard and unknown sample in separate test tubes, add 4.0 mL of the this compound reagent.[11]

-

A "blank" should be prepared using 1.0 mL of the buffer in which the protein is dissolved and 4.0 mL of the this compound reagent.

-

-

Incubation:

-

Mix the contents of each tube thoroughly.

-

Incubate the tubes at room temperature for 20-30 minutes to allow for color development.[11]

-

-

Measurement:

-

Set a spectrophotometer to a wavelength of 540 nm and zero it using the blank.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus the known concentrations of the protein standards.

-

Determine the concentration of the unknown protein samples by interpolating their absorbance values on the standard curve.

-

Concluding Remarks

The this compound reagent provides a simple, robust, and cost-effective method for the determination of protein concentration. A thorough understanding of its chemical composition and the principles governing the assay is paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide offer a solid foundation for the successful implementation of the this compound test in a research and development setting. While newer methods with higher sensitivity exist, the this compound assay remains a valuable tool for many applications due to its simplicity and lack of interference from many common laboratory reagents.

References

- 1. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 2. This compound Test for Protein - Brilliant Biology Student [brilliantbiologystudent.weebly.com]

- 3. This compound test - Wikipedia [en.wikipedia.org]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. Biuret_reagent [chemeurope.com]

- 6. byjus.com [byjus.com]

- 7. This compound Protein Assay [clear.rice.edu]

- 8. microbenotes.com [microbenotes.com]

- 9. biologyonline.com [biologyonline.com]

- 10. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Biuret Assay: Principles and Protocols

The Biuret assay is a widely used colorimetric method for the quantitative determination of protein concentration.[1][2][3] Its simplicity and reliability have made it a staple in biochemical laboratories for decades. This guide provides a detailed examination of the chemical basis of the this compound assay, comprehensive experimental protocols, and a discussion of its applications and limitations, tailored for researchers, scientists, and professionals in drug development.

Core Principle of the this compound Assay

The fundamental principle of the this compound test lies in the reaction between copper(II) ions (Cu²⁺) and peptide bonds in an alkaline environment.[1][2][3] When proteins, which are polymers of amino acids linked by peptide bonds, are present in a sufficiently alkaline solution, the Cu²⁺ ions form a coordination complex with the nitrogen atoms involved in the peptide bonds.[3][4][5][6] This interaction results in a characteristic color change of the solution from blue to violet or purple.[1][3][4]

The intensity of the resulting purple color is directly proportional to the number of peptide bonds present in the sample, and thus to the concentration of the protein.[2][3][5][7] This relationship allows for the quantification of protein concentration by measuring the absorbance of the solution at a specific wavelength, typically 540 nm, using a spectrophotometer.[2][3][5] The assay is named for the compound this compound (HN(CONH₂)₂), which is formed from the condensation of two urea molecules and gives a positive result due to the presence of bonds similar to peptide bonds.[4] However, the this compound compound itself is not a component of the reagent used in the protein assay.[4][5]

Reagents and Their Functions

The this compound reagent is a stable, blue-colored solution composed of three key components dissolved in water.[1][4]

| Reagent Component | Chemical Formula | Primary Function |

| Copper (II) Sulfate | CuSO₄·5H₂O | Provides the Cu²⁺ ions that are central to the formation of the colored complex with peptide bonds.[1][3][4] |

| Sodium Hydroxide (or Potassium Hydroxide) | NaOH (or KOH) | Creates the necessary alkaline environment for the ionization of the peptide bond nitrogen and the subsequent coordination reaction.[1][3][4] |

| Potassium Sodium Tartrate (Rochelle Salt) | KNaC₄H₄O₆·4H₂O | Acts as a chelating agent to stabilize the cupric ions (Cu²⁺), preventing their precipitation as copper hydroxide in the alkaline solution.[1][5][6][7] |

Quantitative Analysis

The quantitative aspect of the this compound assay is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. In this assay, the absorbing species is the copper-protein complex.

The concentration of an unknown protein sample is determined by comparing its absorbance to a standard curve generated from solutions of a known protein concentration, typically Bovine Serum Albumin (BSA).[2]

Key Quantitative Parameters

| Parameter | Value / Range | Notes |

| Wavelength of Max. Absorbance (λmax) | 540 nm | The peak absorbance of the copper-protein complex.[2][3][5] |

| Assay Range | 5–160 mg/mL | The concentration range over which the assay is typically linear and reliable.[5] |

| Incubation Time | 20-30 minutes | Required time at room temperature for the color to develop fully and stabilize.[2][8] |

| Minimum Requirement | At least two peptide bonds | The assay does not detect single amino acids or dipeptides.[1][5] |

Detailed Experimental Protocol

This section provides a detailed methodology for determining protein concentration using the this compound assay.

A. Reagent Preparation (this compound Reagent)

-

Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water.[9]

-

With constant stirring, add 300 mL of a 10% NaOH solution.[9]

-

Add distilled water to bring the final volume to 1 liter.[9]

-

Store the reagent in a plastic bottle to prevent reaction with silica.[9]

B. Preparation of Protein Standards (BSA)

-

Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in distilled water or a suitable buffer.[2][9]

-

From the stock solution, prepare a series of dilutions to create standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/mL).

Example Standard Curve Preparation

| Tube | Volume of 10 mg/mL BSA Stock (mL) | Volume of Distilled Water (mL) | Final Protein Concentration (mg/mL) |

| 1 (Blank) | 0.0 | 1.0 | 0 |

| 2 | 0.2 | 0.8 | 2 |

| 3 | 0.4 | 0.6 | 4 |

| 4 | 0.6 | 0.4 | 6 |

| 5 | 0.8 | 0.2 | 8 |

| 6 | 1.0 | 0.0 | 10 |

C. Assay Procedure

-

Pipette 1.0 mL of each protein standard and 1.0 mL of the unknown sample solution into separate, clearly labeled test tubes.

-

Add 4.0 mL of the this compound reagent to each tube.[9]

-

Mix the contents of each tube thoroughly by vortexing.[8]

-

Incubate all tubes at room temperature for 30 minutes.[2][9]

-

Use the "Blank" tube (Tube 1) to zero the spectrophotometer.[2]

-

Measure the absorbance of each standard and the unknown sample(s).[2][8]

-

Plot a standard curve of Absorbance at 540 nm versus Protein Concentration (mg/mL) for the BSA standards.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Advantages and Limitations

The this compound assay remains relevant due to its distinct advantages, though its limitations must be considered.

Advantages:

-

Simplicity and Speed: The assay involves a single reagent and a straightforward procedure.[10]

-

Cost-Effective: The reagents are inexpensive and readily available.

-

Good Reproducibility: The chromogenic reaction is consistent for most proteins, as it depends on the peptide backbone rather than side-chain composition.[10]

-

Low Interference from Amino Acids: The test is not significantly affected by the presence of free amino acids in the sample.[5][6]

Limitations:

-

Low Sensitivity: Compared to other protein assays like the Lowry or BCA assays, the this compound test is less sensitive, requiring a higher protein concentration for accurate measurement.

-

Interference: Certain substances can interfere with the reaction, including ammonium salts, Tris buffer, and compounds like histidine which can also form complexes with copper ions.[4][5][11]

-

Requirement for Soluble Proteins: The assay is not suitable for precipitated or insoluble proteins.[4][12]

-

Potential for Turbidity: High concentrations of lipids or carbohydrates can cause turbidity in the sample, which can interfere with absorbance readings.[4][12]

References

- 1. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 2. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. biologyonline.com [biologyonline.com]

- 4. microbenotes.com [microbenotes.com]

- 5. This compound test - Wikipedia [en.wikipedia.org]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. study.com [study.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 10. jasco-global.com [jasco-global.com]

- 11. This compound Test: Principle, Procedure, and Uses • Microbe Online [microbeonline.com]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Biuret Test for Protein Qualitative and Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Biuret test, a widely used colorimetric assay for the detection and quantification of proteins. It details the underlying chemical principles, experimental protocols, and data interpretation, offering a robust resource for laboratory professionals.

Core Principles of the this compound Test

The this compound test is a chemical assay used to detect the presence of peptide bonds in a sample. In an alkaline environment, cupric ions (Cu²⁺) in the this compound reagent form a coordination complex with the nitrogen atoms involved in peptide bonds. This reaction results in a characteristic color change from blue to purple, which can be observed qualitatively or measured spectrophotometrically for quantitative analysis.[1][2] The intensity of the purple color is directly proportional to the number of peptide bonds, and thus to the concentration of protein in the sample, following the Beer-Lambert law.[3][4]

The test is named for the compound this compound (H₂N-CO-NH-CO-NH₂), which is formed from the condensation of two urea molecules and gives a positive result with the test due to the presence of peptide-like bonds.[5] It is important to note that the this compound reagent itself does not contain this compound. The reaction requires the presence of at least two peptide bonds for a positive result, meaning that individual amino acids and dipeptides will not yield a positive test.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound test for protein analysis.

| Parameter | Value | Notes |

| Detection Range | 1-10 mg/mL | Can be extended with modifications. |

| Absorbance Maximum (λmax) | 540 - 560 nm | The wavelength for measuring the absorbance of the protein-copper complex.[6] |

| Sensitivity | Low | Less sensitive than other protein assays like the Bradford or BCA assays.[1] |

| Incubation Time | 10 - 30 minutes | The time required for the color to develop and stabilize before measurement.[7][8] |

| Sample Volume | 0.5 - 2 mL | Typical sample volume required for the assay. |

| Reagent Stability | Stable for at least 12 months at room temperature. | Can be extended to 2 years if refrigerated at 2-8°C.[7] |

Experimental Protocols

Reagent Preparation: this compound Reagent

The this compound reagent is composed of copper (II) sulfate (CuSO₄), sodium hydroxide (NaOH), and sodium-potassium tartrate (Rochelle salt).

-

Copper (II) sulfate: Provides the Cu²⁺ ions that form the complex with the peptide bonds.

-

Sodium hydroxide: Creates the alkaline environment necessary for the reaction to occur.

-

Sodium-potassium tartrate: Acts as a chelating agent to stabilize the cupric ions and prevent their precipitation in the alkaline solution.[9]

Preparation Procedure:

-

Dissolve 1.5 g of copper sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water.[5]

-

With constant stirring, slowly add 300 mL of 10% (w/v) NaOH solution.[5]

-

Add distilled water to bring the final volume to 1 L.[5]

-

Store the reagent in a polyethylene bottle to prevent reaction with silica from glass.[5]

Qualitative Analysis Protocol

This protocol is for the simple detection of the presence of proteins.

-

Sample Preparation: Prepare an aqueous solution of the sample to be tested.

-

Reaction Setup: In a test tube, add 1-2 mL of the sample solution.

-

Reagent Addition: Add an equal volume (1-2 mL) of the this compound reagent to the test tube.

-

Incubation: Shake the tube well and let it stand at room temperature for 5 minutes.

-

Observation: Observe any color change.

-

Positive Result: The solution turns from blue to purple or violet, indicating the presence of protein.

-

Negative Result: The solution remains blue, indicating the absence of protein or a concentration below the detection limit.

-

Quantitative Analysis Protocol (Spectrophotometric Method)

This protocol allows for the determination of protein concentration using a spectrophotometer. A standard curve using a protein of known concentration, such as Bovine Serum Albumin (BSA), is required.

1. Preparation of Protein Standards (BSA):

-

Prepare a stock solution of BSA at a concentration of 10 mg/mL in distilled water.

-

From the stock solution, prepare a series of dilutions to create standards with concentrations ranging from 1 mg/mL to 10 mg/mL.

2. Assay Procedure:

-

Pipetting: Pipette 1.0 mL of each standard solution, the unknown sample solution, and a blank (distilled water) into separate, clearly labeled test tubes or cuvettes.

-

Reagent Addition: Add 4.0 mL of the this compound reagent to each tube.[6]

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes to allow for color development.[6][7]

-

Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 540 nm.[3][6]

-

Blanking: Use the blank solution to zero the spectrophotometer.

-

Measurement: Measure the absorbance of each standard and the unknown sample.

3. Data Analysis:

-

Standard Curve: Plot a graph of the absorbance of the BSA standards (y-axis) against their corresponding concentrations (x-axis).

-

Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Concentration Determination: Use the absorbance of the unknown sample and the equation of the line to calculate its protein concentration.

Signaling Pathways and Experimental Workflows

Chemical Principle of the this compound Test

Caption: Chemical principle of the this compound test.

Experimental Workflow for Quantitative Protein Analysis

Caption: Workflow for quantitative protein analysis using the this compound test.

Advantages, Disadvantages, and Interferences

Advantages:

-

The procedure is simple, rapid, and inexpensive.[10]

-

It is less affected by the presence of free amino acids in the sample compared to other methods.[9]

-

The color of the complex is stable.[10]

Disadvantages:

-

It has lower sensitivity compared to other protein assays like the Lowry or Bradford assays.

-

A relatively large amount of protein is required for detection.

-

Substances that interfere with the reaction can lead to inaccurate results.

Interfering Substances:

-

Ammonium salts: Buffers containing ammonia can interfere with the assay.[3][9] Therefore, it is not suitable for proteins purified by ammonium sulfate precipitation.[3][9]

-

Certain amino acids: Histidine can give a false positive result.

-

Other substances: High concentrations of lipids and carbohydrates may interfere with the reaction. Dextran, a plasma substitute, has also been shown to interfere with the assay.[4][8][11]

This technical guide provides a thorough foundation for the application of the this compound test in a research and development setting. By understanding the core principles and adhering to the detailed protocols, scientists can effectively utilize this classic method for protein analysis.

References

- 1. jasco-global.com [jasco-global.com]

- 2. byjus.com [byjus.com]

- 3. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. This compound test - Wikipedia [en.wikipedia.org]

- 5. jascoinc.com [jascoinc.com]

- 6. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 9. mt.com [mt.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. This compound Protein Assay [clear.rice.edu]

An In-depth Technical Guide to the Colorimetric Basis of the Biuret Test

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biuret test, a widely used colorimetric assay for the quantification of protein. It delves into the core chemical principles, presents quantitative data, and offers detailed experimental protocols. The information is intended for professionals in research and development who require a thorough understanding of this fundamental biochemical technique.

Core Principle: The this compound Reaction

The this compound test is a chemical assay used to detect the presence of peptide bonds.[1][2][3][4] In an alkaline environment, the copper(II) ions (Cu²⁺) present in the this compound reagent form a coordination complex with the nitrogen atoms involved in peptide bonds.[1][2][3] This reaction is not with amino acids directly but requires the presence of at least two peptide bonds in a molecule.[3][5]

The fundamental reaction involves the chelation of a cupric ion by four nitrogen atoms from the peptide backbones of proteins.[2] This formation of a tetra-dentate chelate complex results in a characteristic color change from blue to violet or purple.[1][2][3] The intensity of the resulting purple color is directly proportional to the concentration of peptide bonds, and thus to the concentration of protein in the sample.[1][2][3][6]

Despite its name, the this compound reagent does not contain the compound this compound.[1][3] The test is named because the this compound molecule (H₂N-CO-NH-CO-NH₂), which is formed from the condensation of two urea molecules, also possesses peptide-like bonds and gives a positive reaction.[1][2][7]

Caption: Figure 1: The this compound Reaction Mechanism.

Quantitative Analysis

The colorimetric nature of the this compound test allows for the quantitative determination of protein concentration using spectrophotometry. The amount of light absorbed by the violet-colored complex is measured at its absorption maximum, which is typically 540 nm.[2][3][6][8] According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the protein in the sample.[2][3][6]

This relationship allows for the creation of a standard curve using a protein of known concentration, such as bovine serum albumin (BSA), from which the concentration of an unknown sample can be determined.

| Parameter | Value / Range | Source(s) |

| Absorbance Maximum (λmax) | 540 nm | [2][3][6][8] |

| Linear Detection Range | 0.5 - 10 mg/mL | [9] |

| Sensitivity | Low (compared to Lowry or BCA assays) | [8] |

| Incubation Time | 10 - 30 minutes at room temperature | [7][9][10] |

Table 1: Quantitative Parameters of the this compound Test.

Experimental Protocols

A standard protocol for protein quantification using the this compound test involves the preparation of the reagent, generation of a standard curve, and measurement of the unknown sample.

3.1. Reagent Preparation

The this compound reagent is a composite solution designed to keep the cupric ions stable and available for reaction in an alkaline medium.

| Component | Function | Example Concentration | Source(s) |

| Copper (II) Sulfate (CuSO₄·5H₂O) | Provides the Cu²⁺ ions for complex formation. | 1.5 g/L | [7] |

| Sodium Potassium Tartrate (KNaC₄H₄O₆·4H₂O) | Chelates and stabilizes Cu²⁺ ions, preventing their precipitation as copper hydroxide in the alkaline solution. | 6.0 g/L | [7] |

| Sodium Hydroxide (NaOH) | Provides the necessary alkaline environment for the reaction to occur. | 300 mL of 10% NaOH per liter | [7] |

| Potassium Iodide (KI) | Sometimes added to inhibit the reduction of copper. | 1.0 g/L | [11] |

Table 2: Standard this compound Reagent Composition.

Detailed Preparation Steps:

-

Dissolve 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of sodium potassium tartrate in 500 mL of deionized water.[7]

-

While stirring, slowly add 300 mL of a 10% (w/v) NaOH solution.[7]

-

Add deionized water to bring the final volume to 1 liter.[7]

-

Store the reagent in a plastic bottle, as the strong alkali can damage glass over time.[7][11]

3.2. Standard Protocol for Protein Quantification

The following workflow outlines the steps for determining protein concentration using a standard curve.

Caption: Figure 2: Standard Experimental Workflow for the this compound Assay.

Detailed Methodology:

-

Prepare Standards: Prepare a series of dilutions of a standard protein solution (e.g., Bovine Serum Albumin, BSA) with known concentrations ranging from 0.5 to 10 mg/mL.[11][10] Also prepare a "blank" tube containing only the diluent (e.g., distilled water).[7]

-

Prepare Samples: Dilute the unknown protein sample to ensure its concentration falls within the linear range of the assay.[10]

-

Reaction: In separate test tubes, add 1.0 mL of each standard, the unknown sample, and the blank. Add 4.0 mL of the this compound reagent to each tube.[7]

-

Incubation: Mix the contents of each tube thoroughly and allow them to stand at room temperature for 30 minutes for the color to develop.[7][10]

-

Measurement: Set a spectrophotometer to a wavelength of 540 nm.[7][10] Use the blank solution to zero the instrument. Measure the absorbance of each standard and the unknown sample.[10]

-

Analysis: Plot a standard curve of absorbance versus the concentration of the protein standards. Use the linear regression equation from the curve to calculate the concentration of the unknown protein sample based on its absorbance value.[10]

Limitations and Interfering Substances

While robust and simple, the this compound test has limitations, primarily its relatively low sensitivity compared to other protein assays like the BCA or Lowry tests.[3][5] Additionally, several common laboratory reagents can interfere with the reaction, leading to inaccurate results.

| Interfering Substance | Effect | Source(s) |

| Ammonium Salts (e.g., (NH₄)₂SO₄) | Ammonia buffers interfere with the reaction, potentially causing false positives. | [2][4] |

| Tris Buffer | Interferes with the color development. | [3][9] |

| Certain Amino Acids (e.g., Histidine) | Can cross-react and contribute to color formation. | [12] |

| Reducing Agents (e.g., Dithiothreitol) | Can enhance color development, leading to overestimation. | [9] |

Table 3: Common Substances that Interfere with the this compound Assay.

Due to these limitations, the assay is most suitable for measuring total protein in samples with high protein concentrations, such as whole tissue homogenates, and is less appropriate for samples purified via ammonium sulfate precipitation.[2][3]

Conclusion

The this compound test remains a cornerstone of protein quantification due to its simplicity, speed, and reliability for samples with moderate to high protein concentrations. Its colorimetric basis—the formation of a violet-colored chelate complex between Cu²⁺ ions and peptide bonds under alkaline conditions—is a well-understood and reproducible phenomenon. For professionals in research and drug development, a solid understanding of this assay's principles, quantitative parameters, and limitations is essential for generating accurate and reliable data on protein concentration.

References

- 1. microbenotes.com [microbenotes.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. This compound test - Wikipedia [en.wikipedia.org]

- 4. This compound Test: Principle, Procedure, and Uses • Microbe Online [microbeonline.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. biologyonline.com [biologyonline.com]

- 7. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 8. jasco-global.com [jasco-global.com]

- 9. mt.com [mt.com]

- 10. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

The Central Role of Cupric Ions in the Biuret Reagent: A Technical Guide for Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

The Biuret test, first observed in 1833 and later rediscovered by Gustaw Piotrowski in 1857, remains a foundational method for the detection and quantification of protein.[1] Its enduring relevance lies in its simplicity and specificity for the peptide bond, the fundamental linkage of all proteins.[1][2] At the heart of this colorimetric assay is the this compound reagent and, more specifically, the indispensable role of the copper(II) or cupric (Cu²⁺) ion. This technical guide provides an in-depth examination of the mechanism, quantitative parameters, and protocols surrounding the copper-peptide bond interaction.

The Principle: Copper Ion Chelation

The fundamental principle of the this compound test is the formation of a stable, colored coordination complex between cupric ions (Cu²⁺) and the peptide bonds of proteins in an alkaline environment.[3][4] The reaction requires the presence of at least two peptide bonds; therefore, the test is specific for proteins and peptides, and does not detect free amino acids (with the exception of histidine).[1][5]

Under alkaline conditions, provided by a strong base such as sodium hydroxide (NaOH), the protons from the amide groups (-CONH-) in the peptide backbone are displaced.[6] This allows the lone pair of electrons on the nitrogen atoms to form coordinate covalent bonds with a central Cu²⁺ ion. Typically, four nitrogen atoms from adjacent peptide chains chelate a single cupric ion, resulting in the formation of a characteristic mauve or purple-colored tetra-dentate complex.[1]

This resulting chelate complex absorbs light maximally at a wavelength of 540 nm.[1][7][8] According to the Beer-Lambert law, the intensity of the color produced is directly proportional to the concentration of peptide bonds, and thus, to the concentration of the protein in the sample.[1][9]

Composition and Function of the this compound Reagent

The stability and reactivity of the cupric ion are modulated by the other components of the this compound reagent. A typical formulation includes:

| Component | Chemical Formula | Core Function |

| Copper (II) Sulfate | CuSO₄·5H₂O | Provides the central Cu²⁺ ions for the chelation reaction.[2] |

| Sodium Hydroxide | NaOH | Creates the necessary alkaline environment to deprotonate the peptide bond nitrogens.[2] |

| Sodium Potassium Tartrate | KNaC₄H₄O₆·4H₂O | Acts as a chelating agent to stabilize the Cu²⁺ ions and prevent their precipitation as copper(II) hydroxide (Cu(OH)₂) in the alkaline solution.[1][6] |

| Potassium Iodide | KI | Often added to inhibit the auto-reduction of copper.[6] |

Quantitative Analysis and Sensitivity

While straightforward, the standard this compound assay is known for its relatively low sensitivity compared to more modern methods. However, it is less susceptible to interference from free amino acids or ammonia-based buffers than other assays.[1][7] The key quantitative parameters are summarized below.

Table 1: Quantitative Parameters of the Standard this compound Assay

| Parameter | Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 540 nm | Can range slightly (540-560 nm) depending on the specific protocol and instrumentation.[1][8][10] |

| Typical Detection Range | 0.5 - 10 mg/mL | Some sources cite ranges up to 160 mg/mL, but linearity is best in the lower range.[1][7] |

| Required Incubation Time | 10 - 30 minutes | A period is required for the color complex to fully develop and stabilize before measurement.[3][7][11][12] |

The principle of the this compound reaction forms the basis for more sensitive protein assays, such as the Lowry and Bicinchoninic Acid (BCA) assays. These methods incorporate a second reaction step where the cuprous ion (Cu⁺), formed from the reduction of Cu²⁺ by the protein, reacts with other reagents to produce a much stronger colorimetric signal.[1][13]

Table 2: Comparison of Copper-Based Protein Assays

| Assay | Principle | Detection Range (mg/mL) | λmax | Key Advantages/Disadvantages |

| This compound | Chelation of Cu²⁺ by peptide bonds. | 0.5 - 10 | 540 nm | Adv: Simple, few interfering substances. Disadv: Low sensitivity.[7][14] |

| Lowry | This compound reaction followed by reduction of Folin-Ciocalteu reagent by Cu⁺ and tyrosine/tryptophan.[14] | 0.005 - 2 | 750 nm | Adv: High sensitivity. Disadv: Complex procedure, many interfering substances.[1][15] |

| BCA | This compound reaction followed by chelation of Cu⁺ by two BCA molecules.[13] | 0.0005 - 2 | 562 nm | Adv: High sensitivity, compatible with detergents. Disadv: Sensitive to reducing agents.[1][15] |

Visualizing the Core Processes

The Copper-Peptide Chelation Mechanism

The following diagram illustrates the central coordination of a single cupric ion by four nitrogen atoms from the peptide backbones of a protein.

Caption: Chelation of a Cu²⁺ ion by four peptide bond nitrogens.

Experimental Workflow for Quantitative Analysis

The logical flow for determining protein concentration using the this compound method is outlined below, from preparation to final calculation.

Caption: Workflow for quantitative protein estimation via the this compound assay.

Detailed Experimental Protocols

Preparation of this compound Reagent (1 Liter)

This protocol describes the preparation of a standard this compound reagent.

-

Dissolve Salts: In approximately 500 mL of deionized water, dissolve 1.50 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O).[11] Ensure complete dissolution.

-

Add Alkali: While stirring continuously, slowly add 300 mL of a 10% (w/v) NaOH solution.[11]

-

Final Volume: Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 liter with deionized water.

-

Storage: Store the reagent in a polyethylene or paraffin-coated bottle to prevent reaction with glass. The reagent is stable but should be discarded if a reddish precipitate forms.

Protocol for Quantitative Protein Assay

This protocol outlines the steps for creating a standard curve and measuring an unknown sample.

-

Prepare Standards: Prepare a series of protein standards using a known protein, such as Bovine Serum Albumin (BSA). A typical stock solution is 10 mg/mL.[11] Dilute this stock to create a range of concentrations (e.g., 0, 1, 2, 4, 6, 8, 10 mg/mL).[11] The "0" standard will serve as the reagent blank.

-

Sample Setup: Label a series of test tubes for the blank, each standard, and your unknown samples.

-

Aliquot Samples: Pipette 1.0 mL of each standard and unknown sample into its respective test tube.[11]

-

Add Reagent: Add 4.0 mL of the prepared this compound reagent to every tube.[11]

-

Mix and Incubate: Mix each tube thoroughly (e.g., by vortexing). Allow the tubes to stand at room temperature for 30 minutes for the color to develop fully.[3][11][12]

-

Spectrophotometry:

-

Data Analysis:

-

Plot the absorbance (y-axis) versus the concentration (x-axis) for your protein standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Use the absorbance of your unknown samples and the equation from the standard curve to calculate their protein concentration.[3] Remember to account for any initial dilutions made to the sample.

-

Conclusion

The cupric ion is the linchpin of the this compound assay. Its ability to form a colored chelate complex with the protein backbone provides a direct, albeit moderately sensitive, method for protein quantification. Understanding the precise role of Cu²⁺, the function of the surrounding reagents, and the quantitative limitations of the assay is crucial for its proper application in a research and development setting. While superseded in sensitivity by methods like the BCA and Lowry assays—which are themselves extensions of the initial copper-peptide reaction—the this compound test remains a valuable, robust, and instructive tool in the protein scientist's arsenal.

References

- 1. This compound test - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. mt.com [mt.com]

- 8. mnet.mendelu.cz [mnet.mendelu.cz]

- 9. This compound Protein Assay [clear.rice.edu]

- 10. researchgate.net [researchgate.net]

- 11. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. absbio.com [absbio.com]

- 15. azurebiosystems.com [azurebiosystems.com]

An In-depth Technical Guide to the Synthesis and Properties of Biuret

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biuret compound, detailing its synthesis, physicochemical properties, and analytical applications. It offers in-depth experimental protocols for both laboratory-scale synthesis and the widely used this compound protein assay. The guide also explores the biological significance of this compound, including its role as a non-protein nitrogen source for ruminants and its phytotoxic effects, supported by a proposed signaling pathway of its toxicity in plants. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams generated using the DOT language.

Introduction

This compound (C₂H₅N₃O₂), also known as carbamoylurea, is a chemical compound derived from the condensation of two urea molecules.[1] While it is a well-known impurity formed during the industrial production of urea-based fertilizers, this compound and its derivatives also hold significance in various scientific and industrial domains.[2] Its unique chemical structure, featuring peptide-like bonds, is the basis for the classical this compound test for detecting proteins.[3] This guide serves as a technical resource for professionals in research and development, offering detailed insights into the synthesis, properties, and applications of this versatile compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the thermal decomposition of urea. This process can be controlled to favor the formation of this compound over other by-products like triuret and cyanuric acid.

Laboratory Synthesis

In a laboratory setting, this compound can be synthesized by heating urea at a controlled temperature.

Reaction:

2 CO(NH₂)₂ → H₂N-CO-NH-CO-NH₂ + NH₃

A common laboratory procedure involves heating urea to approximately 180°C.[4] At this temperature, two molecules of urea condense, releasing a molecule of ammonia to form this compound.

Experimental Protocol: Laboratory Synthesis of this compound from Urea

Materials:

-

Urea

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Beaker

-

Distilled water

-

Dilute ammonia solution (for recrystallization)

Procedure:

-

Place a known quantity of urea into a round-bottom flask.

-

Set up the apparatus for heating under reflux to manage the ammonia gas evolved.

-

Heat the urea to a temperature of 150-160°C and maintain this temperature for approximately 2 hours.

-

The reaction mixture will effervesce as ammonia gas is released.

-

After the reaction is complete (evolution of ammonia ceases), pour the molten product into cold water and allow it to stand overnight.

-

Crystals of crude this compound will precipitate.

-

Filter the crude product and recrystallize it from a dilute ammonia solution to obtain the purified this compound.

Industrial Production

In industrial settings, this compound is primarily formed as a by-product during the manufacture of urea.[5] The process involves the reaction of ammonia and carbon dioxide at high pressure and temperature.[5] Conditions that promote this compound formation include high temperatures (above 130-160°C) and extended residence times of molten urea.[6]

Industrial processes aim to minimize this compound formation in fertilizers due to its phytotoxicity.[2] Control measures include:

-

Maintaining optimal temperatures in evaporators and prilling units.

-

Minimizing the residence time of molten urea.[6]

-

Maintaining an excess of ammonia to shift the reaction equilibrium away from this compound formation.[6]

-

In some cases, chemical decomposition of this compound under alkaline conditions is employed for remediation.[6]

Conversely, for applications such as animal feed, a higher this compound content may be desirable. Specialized processes exist to produce high-biuret urea by further processing the purge stream from urea crystallization.[7]

Synthesis Workflow Diagram

Properties of this compound

This compound is a white, crystalline solid with distinct physical and chemical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₅N₃O₂ | [1] |

| Molar Mass | 103.08 g/mol | [1] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 190°C (decomposes) | [9] |

| Solubility in Water | Soluble in hot water | [10] |

| 2 g/100g at 25°C | [9] | |

| 7 g/100g at 50°C | [9] | |

| 20 g/100g at 75°C | [9] | |

| Solubility in other solvents | Soluble in alcohol, very slightly soluble in ether | [9] |

| Crystal Structure | Anhydrous form is planar and unsymmetrical | [10] |

| Crystallizes from water as a monohydrate | [10] |

Chemical Properties

-

This compound Reaction: In an alkaline solution, this compound forms a characteristic purple-colored complex with cupric ions (Cu²⁺). This reaction is the foundation of the this compound test for proteins, which contain multiple peptide bonds that react similarly.[3][4]

-

Thermal Decomposition: Upon strong heating, this compound can decompose further to form triuret and cyanuric acid.

-

Hydrolysis: this compound can be hydrolyzed back to urea and eventually to ammonia and carbon dioxide, a process utilized by microorganisms in the rumen of cattle.[11]

The this compound Test for Proteins

The this compound test is a colorimetric assay used to determine the presence and concentration of proteins in a sample. Despite its name, the this compound reagent does not contain this compound itself; the test is named so because this compound gives a positive result due to its peptide-like bonds.[3]

Principle

In an alkaline environment, the copper(II) ions in the this compound reagent form a coordination complex with the nitrogen atoms involved in the peptide bonds of proteins.[3] This complex absorbs light at a wavelength of 540 nm, resulting in a color change from blue to violet.[3] The intensity of the purple color is directly proportional to the concentration of protein in the sample, following the Beer-Lambert law.[3]

Experimental Protocol: this compound Protein Assay

Materials:

-

This compound reagent (Copper(II) sulfate, sodium hydroxide, and sodium potassium tartrate)

-

Protein standard solution (e.g., Bovine Serum Albumin, BSA)

-

Test samples containing protein

-

Test tubes

-

Pipettes

-

Spectrophotometer

-

Distilled water

Procedure:

-

Preparation of this compound Reagent:

-

Dissolve 1.5 g of copper sulfate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water.

-

With stirring, add 300 mL of 10% NaOH solution.

-

Dilute the solution to a final volume of 1 L with distilled water. Store in a plastic bottle.[4]

-

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the protein standard (e.g., BSA) of known concentrations.

-

To 1 mL of each standard dilution, add 4 mL of the this compound reagent.

-

Include a "blank" tube containing 1 mL of distilled water and 4 mL of this compound reagent.

-

-

Sample Preparation:

-

To 1 mL of the unknown protein sample, add 4 mL of the this compound reagent.

-

-

Incubation and Measurement:

-

Mix all tubes thoroughly and incubate at room temperature for 30 minutes.[4]

-

Set the spectrophotometer to a wavelength of 540 nm and zero it using the blank.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus protein concentration for the standards.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

-

This compound Test Workflow Diagram

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound test - Wikipedia [en.wikipedia.org]

- 4. Principle and Protocol of this compound Method - Creative BioMart [creativebiomart.net]

- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 6. risso-chemical.com [risso-chemical.com]

- 7. PROCESS FOR PRODUCING UREA AND this compound | TREA [trea.com]

- 8. This compound Test: Principle, Procedure, and Results Explained [vedantu.com]

- 9. ▷ this compound in foliar fertilisers: risks and prevention [tiloom.com]

- 10. Protocol for this compound Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. This compound, a NPN source for ruminants -- a review [inis.iaea.org]

An In-Depth Technical Guide to the Biuret Test for Peptide and Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Biuret test, a fundamental colorimetric assay for the detection and quantification of peptides and proteins. It details the underlying chemical principles, experimental protocols for both qualitative and quantitative analyses, and data interpretation.

Principle of the this compound Test

The this compound test is a chemical assay that detects the presence of peptide bonds in a sample.[1][2] Its name is derived from the compound this compound (H₂N-CO-NH-CO-NH₂), which is formed from the condensation of two urea molecules and gives a positive result with the test.[1] However, the reagent itself does not contain this compound.[3] The test is widely used in biochemistry and clinical laboratories for determining the concentration of proteins in various biological samples.[2][4]

Chemical Basis

The core principle of the this compound test lies in the reaction between copper(II) ions (Cu²⁺) and molecules containing at least two peptide bonds. In an alkaline environment, typically established by sodium hydroxide (NaOH), the nitrogen atoms within the peptide bonds of a protein or polypeptide chain form a coordination complex with the Cu²⁺ ions.[1][5][6] This reaction results in the formation of a characteristic purple-colored chelate complex.[1][7] Sodium potassium tartrate is included in the reagent to act as a chelating agent that stabilizes the cupric ions, preventing their precipitation as copper hydroxide in the alkaline solution.[5][8]

Colorimetric Detection

The intensity of the purple color produced is directly proportional to the number of peptide bonds present in the sample, which in turn corresponds to the protein concentration.[1][4] This relationship allows for the quantitative measurement of protein concentration using spectrophotometry. The absorbance of the colored complex is typically measured at its maximum wavelength (λmax) of 540 nm.[3][4][6][9][10] Because the color formation depends on the peptide backbone rather than individual amino acid side chains, the assay is less affected by the amino acid composition of the protein compared to other methods.

Experimental Protocols

Accurate and reproducible results depend on careful preparation of reagents and adherence to established protocols.

Reagent Preparation

The this compound reagent consists of several key components. A common formulation is detailed below.

Table 1: this compound Reagent Composition and Preparation

| Component | Quantity (per 1 Liter) | Purpose |

| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1.5 g | Provides the Cu²⁺ ions for the complexation reaction.[5] |

| Sodium Potassium Tartrate (KNaC₄H₄O₆·4H₂O) | 6.0 g | Stabilizes the Cu²⁺ ions in the alkaline solution.[5][8] |

| Sodium Hydroxide (NaOH) | 300 mL of 10% (w/v) solution | Creates the necessary alkaline environment for the reaction.[5][7] |

| Distilled Water | To a final volume of 1 L | Solvent |

Preparation Protocol:

-

Dissolve 1.5 g of Copper (II) Sulfate and 6.0 g of Sodium Potassium Tartrate in 500 mL of distilled water.[7][8]

-

While stirring, slowly add 300 mL of a 10% NaOH solution.[7]

-

Add distilled water to bring the final volume to 1 Liter.[7]

-

Store the reagent in a plastic bottle, as the alkaline solution can react with glass over time.[7]

Qualitative Detection of Peptides

This simple procedure is used to confirm the presence or absence of proteins in a sample.

-

Add 1-2 mL of the sample solution to a clean test tube.[1][5]

-

Add an equal volume (1-2 mL) of the this compound reagent to the test tube.[1][5]

-

Mix the contents thoroughly and let the solution stand at room temperature for 5 minutes.[1]

-

Observe any color change. A change from blue to purple or violet indicates the presence of peptides (positive result).[1][5] If the solution remains blue, it indicates a negative result.[1][5]

Quantitative Determination of Peptides (Spectrophotometry)

This protocol allows for the precise measurement of protein concentration by creating a standard curve.

-

Prepare Protein Standards: Create a series of protein standards using a known protein, such as Bovine Serum Albumin (BSA). Prepare dilutions from a stock solution (e.g., 10 mg/mL) to cover the expected concentration range of the unknown sample (e.g., 0.5, 1, 2, 4, 6, 8, 10 mg/mL).[4][9]

-

Prepare Unknown Sample(s): Dilute the unknown sample(s) as necessary to ensure their final concentration falls within the linear range of the standard curve.

-

Reaction Setup: In separate, clearly labeled tubes, pipette a fixed volume (e.g., 1.0 mL) of each standard, the unknown sample(s), and a blank (distilled water or buffer).

-

Add Reagent: Add a fixed volume (e.g., 4.0 mL) of the this compound reagent to each tube.[7] Mix thoroughly.

-

Incubation: Incubate all tubes at room temperature for 20-30 minutes to allow for complete color development.[4][7][11]

-

Spectrophotometer Measurement: Set the spectrophotometer to a wavelength of 540 nm.[4][7] Use the blank solution to zero the instrument.

-

Read Absorbance: Measure and record the absorbance of each standard and unknown sample.

Data Presentation and Interpretation

Quantitative Workflow

The logical flow for the quantitative this compound assay is critical for obtaining accurate results. It involves preparing standards and samples, initiating the colorimetric reaction, measuring the output, and finally, calculating the concentration.

Caption: Workflow for quantitative protein analysis using the this compound test.

Standard Curve and Data Summary

A standard curve is generated by plotting the absorbance values of the standards (Y-axis) against their known concentrations (X-axis). The resulting plot should be linear within a specific concentration range. The concentration of the unknown sample is determined by interpolating its absorbance value on this curve.[4]

Table 2: Example Setup for a BSA Standard Curve

| Tube | BSA Stock (10 mg/mL) | Distilled Water | Final Concentration (mg/mL) | Volume of Sample (mL) | Volume of this compound Reagent (mL) | Absorbance at 540 nm (Example) |

| Blank | 0 µL | 1000 µL | 0 | 1.0 | 4.0 | 0.000 |

| Std 1 | 100 µL | 900 µL | 1.0 | 1.0 | 4.0 | 0.055 |

| Std 2 | 200 µL | 800 µL | 2.0 | 1.0 | 4.0 | 0.110 |